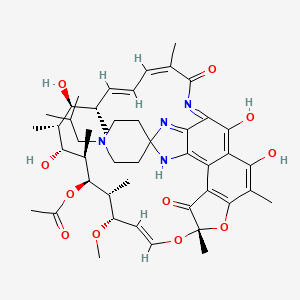

Rifabutin

Descripción

Propiedades

Número CAS |

72559-06-9 |

|---|---|

Fórmula molecular |

C46H62N4O11 |

Peso molecular |

847.0 g/mol |

Nombre IUPAC |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate |

InChI |

InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14-/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1 |

Clave InChI |

AZFBLLCNOQPJGJ-VXTBVIBXSA-N |

SMILES isomérico |

C[C@H]1/C=C/C=C(/C(=O)NC2=C3C(=NC4(N3)CCN(CC4)CC(C)C)C5=C(C2=O)C(=C(C6=C5C(=O)[C@](O6)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)\C |

SMILES canónico |

CC1C=CC=C(C(=O)NC2=C3C(=NC4(N3)CCN(CC4)CC(C)C)C5=C(C2=O)C(=C(C6=C5C(=O)C(O6)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C |

Apariencia |

Solid powder |

melting_point |

169-171°C |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

DMSO: >5mg/mL |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Rifabutin; LM-427; LM 427; LM427; Mycobutin; Rifabutina; |

Origen del producto |

United States |

Molecular Mechanism of Action

Inhibition of DNA-Dependent RNA Polymerase

The core mechanism of action for rifabutin involves the inhibition of DNA-dependent RNA polymerase (RNAP) in susceptible bacterial cells. drugbank.comhres.caresearchgate.netpatsnap.comoup.compediatriconcall.comwikidoc.orgpfizer.comwho.int This enzyme is crucial for the transcription of DNA into messenger RNA (mRNA), a vital step in protein synthesis. patsnap.com By targeting RNAP, this compound effectively halts mRNA production, thereby impeding protein synthesis and ultimately leading to bacterial cell death. patsnap.com

Specificity for Bacterial RNA Polymerase Subunits (e.g., β-subunit, RpoB)

This compound, like other rifamycins (B7979662), specifically interacts with bacterial RNAP. drugbank.comhres.cawikidoc.orgpfizer.comwho.intasm.orgpharmacy180.com The binding site for rifamycins, including this compound, is located on the β subunit of bacterial RNAP, which is encoded by the rpoB gene. patsnap.comoup.comasm.orgpharmacy180.comwikipedia.orgnih.govasm.orgfishersci.camdpi.com This binding occurs within the DNA/RNA binding channel of the enzyme. asm.orgnih.gov Mutations in the rpoB gene, particularly within specific regions known as the Rifampicin (B610482) resistance-determining region (RRDR), can alter the drug's binding site and lead to resistance. patsnap.comwikipedia.orgnih.govasm.orgmdpi.comcabidigitallibrary.org

Differential Binding to Bacterial vs. Mammalian Enzymes

A key aspect of this compound's selective toxicity is its differential binding affinity for bacterial versus mammalian RNAP. drugbank.comhres.cawikidoc.orgpfizer.comwho.intasm.orgpharmacy180.com this compound interacts strongly with prokaryotic RNAP but does not inhibit the mammalian enzyme. drugbank.comhres.cawikidoc.orgpfizer.comwho.intpharmacy180.com The binding constant of rifampicin, a related rifamycin (B1679328), for eukaryotic RNAP is at least 100 times higher than its binding constant for prokaryotic enzymes, indicating a significantly lower affinity for the mammalian enzyme. asm.org This selectivity is attributed to sequence divergence between bacterial and human RNAPs. asm.org

Downstream Cellular Effects on Bacterial Transcription and Cell Viability

The binding of this compound to the β subunit of bacterial RNAP blocks the enzyme from attaching to DNA and initiating transcription. patsnap.com Without the ability to transcribe DNA into mRNA, bacteria cannot produce the proteins necessary for growth and replication. patsnap.com This inhibition of RNA synthesis and subsequent protein production ultimately leads to bacterial cell death. researchgate.netpatsnap.compediatriconcall.com this compound is considered a bactericidal antibiotic. drugbank.comwikipedia.org Its mechanism of inhibition blocks RNA extension beyond a length of 2-3 nucleotides. nih.gov This inhibition of transcription initiation is believed to contribute to the activity of rifamycins against latent infections. oup.com

While this compound is primarily known for inhibiting transcription, some studies have suggested it might also inhibit DNA synthesis in rifampicin-resistant M. tuberculosis strains, potentially explaining its activity against these organisms. hres.ca

Potential Interactions with Viral RNA Polymerases

While primarily known for its antibacterial activity, there has been interest in the potential of this compound to interact with viral RNA polymerases.

Molecular Docking Studies with SARS-CoV-2 RNA-Dependent RNA Polymerase

Molecular docking studies have explored the potential binding of this compound to the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, the virus responsible for COVID-19. wikipedia.orgijmm.irijmm.irscienceopen.comarxiv.orguni-muenster.dewjgnet.com These in silico studies have suggested that this compound may have a potential inhibitory interaction with SARS-CoV-2 RdRp. ijmm.irijmm.irscienceopen.comarxiv.org One study using molecular docking found that this compound had a favorable binding affinity for SARS-CoV-2 RdRp, identifying a potential new binding site for the drug. ijmm.irijmm.ir Further research on this compound has been suggested as a potential avenue for discovering new drugs for COVID-19 based on these computational findings. ijmm.irijmm.ir

Molecular docking studies comparing this compound and other compounds for binding to SARS-CoV-2 RdRp have indicated that this compound could be an effective drug for COVID-19, showing a favorable binding energy compared to a positive control like remdesivir (B604916) in one study. wjgnet.com These computational approaches, including drug repurposing and molecular docking, have aimed to predict effective drug candidates targeting SARS-CoV-2 RdRp. scienceopen.comarxiv.org

Pre Clinical Pharmacokinetic Investigations and Distribution Dynamics

In Vitro Absorption and Cellular Uptake Mechanisms

In vitro investigations have explored the mechanisms by which rifabutin is absorbed and enters bacterial and host cells. These studies are crucial for understanding the initial interactions between the drug and biological systems.

Role of Siderophore Receptors (e.g., FhuE) in Bacterial Uptake

Research has indicated that siderophore receptors play a role in the cellular uptake of this compound in certain bacteria, particularly in nutrient-limited environments. In Acinetobacter baumannii, a carbapenem-resistant bacterium, this compound has demonstrated potent activity, which is enabled by its cellular uptake through the siderophore receptor FhuE under iron-depleted growth conditions. nih.govresearchgate.netresearchgate.netnih.gov This FhuE-mediated active transport facilitates the accumulation of this compound inside the bacterial cell. nih.govresearchgate.netresearchgate.net Studies have confirmed the involvement of FhuE in the active translocation of this compound at low concentrations, highlighting the importance of this uptake mechanism for its activity against A. baumannii. nih.govresearchgate.net The FhuE receptor appears to be highly selective for this compound transport compared to other rifamycins (B7979662) like rifampicin (B610482). semanticscholar.org

Influence of Growth Medium on Uptake

The composition of the growth medium can significantly influence the uptake of this compound by bacteria. Studies have shown a strong impact of the culture medium on the accumulation of this compound in A. baumannii. nih.govresearchgate.net For instance, this compound demonstrated potent activity against A. baumannii in nutrient-limited medium, such as Roswell Park Memorial Institute (RPMI) 1640 supplemented with fetal calf serum (FCS), where the siderophore receptor FhuE is overexpressed. researchgate.netnih.govsemanticscholar.org In contrast, activity was different in standard media like cation-adjusted Mueller-Hinton broth (CA-MHB). semanticscholar.orgasm.org This suggests that conditions that promote the expression or activity of uptake mechanisms, such as siderophore receptors, can enhance this compound's cellular accumulation and, consequently, its activity. Variations in Minimum Inhibitory Concentration (MIC) values depending on the culture medium used for susceptibility testing have also been noted for Mycobacterium abscessus. asm.org

Intracellular Penetration and Tissue Distribution Studies (Animal Models/In Vitro)

This compound is known for its favorable intracellular penetration and extensive tissue distribution, which are crucial aspects of its pharmacological profile, particularly for treating infections caused by intracellular pathogens like mycobacteria. pfizermedicalinformation.comnih.govoup.compfizer.com

Comparative Analysis of Intracellular/Plasma Concentration Ratios

Studies in both human and animal models have consistently shown that this compound achieves substantially higher intracellular tissue levels compared to plasma concentrations. pfizermedicalinformation.comwho.int In vitro studies using human leukocytes have demonstrated high intracellular-to-extracellular concentration ratios. For instance, in neutrophils, this ratio has been reported to be around 9, while in monocytes, it is approximately 15. nih.govpfizer.comoup.commedsafe.govt.nz This high intracellular accumulation is considered to play a significant role in its efficacy against intracellular bacteria. medsafe.govt.nz Compared to rifampicin, this compound has shown higher intracellular penetration in human polymorphonuclear leukocytes and mouse spleen lymphocytes. oup.com

The following table summarizes representative intracellular/plasma concentration ratios:

| Cell Type | Intracellular/Plasma Concentration Ratio | Source Type |

|---|---|---|

| Neutrophils | ~9 | Human |

| Monocytes | ~15 | Human |

| Leukocytes | >3 (compared to rifampicin) | Human/Mouse |

In animal studies, radioactivity studies in rats have indicated a significantly higher tissue distribution of this compound compared to rifampicin. oup.com In humans, concentrations of this compound in lung tissue have been measured to be several times higher than plasma levels, with ratios of approximately 6.5 to 10 observed in surgical patients. pfizermedicalinformation.comnih.govpfizer.commedsafe.govt.nz High concentrations have also been reported in urine and bile, exceeding plasma levels by over 100 times, as well as in gastrointestinal tract tissues. nih.gov Muscle tissue also shows penetration, albeit at lower concentrations than in serum. nih.gov

Lipid Solubility and Membrane Partitioning in Distribution

The high lipophilicity of this compound is a key factor contributing to its extensive distribution and intracellular tissue uptake. pfizermedicalinformation.comnih.govoup.comresearchgate.netoup.com this compound is significantly more lipid-soluble than rifampicin, which is reflected in its higher oil/water partition coefficient. oup.comresearchgate.netoup.com This physicochemical property facilitates its ability to readily cross cell membranes and partition into lipid bilayers. nih.govblackwellpublishing.com

Studies investigating the interaction of this compound with lipid membranes have shown that it interacts both electrostatically and via hydrophobic interactions. nih.gov The membrane surface charge is a predominant factor influencing its selective partitioning. nih.gov this compound has demonstrated enhanced partitioning within the inner membrane of mycobacteria, particularly in the lipid head group/interfacial region. nih.govresearchgate.netacs.org While it also interacts with the outer membrane, its partitioning might be more limited in this layer, suggesting the outer membrane can act as a barrier to optimal drug penetration. nih.govacs.org The insertion of this compound into lipid bilayers has been confirmed, with studies suggesting it is fully immersed. researchgate.netresearchgate.net

The following table provides a comparison of lipid solubility and distribution properties between this compound and rifampicin:

| Property | This compound | Rifampicin | Source |

|---|---|---|---|

| Lipid Solubility | Higher | Lower | oup.comresearchgate.netoup.com |

| Oil/Water Partition Coefficient | ~100-fold higher than rifampicin | Lower | oup.comoup.com |

| Tissue Uptake | More extensive | Less extensive | researchgate.netoup.com |

| Volume of Distribution | Large (8-9 L/kg) | Lower (~1 L/kg) | researchgate.netoup.comasm.org |

| Tissue-to-Plasma Ratios | Higher | Lower | researchgate.netoup.com |

The large volume of distribution observed for this compound (8-9 L/kg) further supports its extensive distribution into tissues. researchgate.netoup.comasm.org This widespread distribution contributes to its ability to reach therapeutic concentrations at the site of infection, particularly in tissues affected by diseases like tuberculosis. researchgate.net

Metabolic Pathways and Metabolite Characterization

This compound undergoes extensive metabolism in the liver. pfizermedicalinformation.comnih.govoup.comdrugbank.com Approximately 90-95% of the drug is eliminated through metabolic processes. oup.com Studies in humans and rats have shown a similar metabolic profile, with numerous biotransformation products formed. researchgate.net

Several metabolites of this compound have been identified and characterized. The two most predominant metabolites are 25-O-desacetyl this compound (also referred to as LM565) and 31-hydroxy this compound. who.intdrugbank.comnih.gov The 25-O-desacetyl metabolite is particularly significant as it retains antimicrobial activity comparable to that of the parent drug, contributing up to 10% of the total antimicrobial activity. who.intoup.comdrugbank.com The 31-hydroxy metabolite has a lower potency, approximately 10% of that of this compound. oup.com

Metabolic transformations of this compound include deacetylation at position 25 and oxidation at methyl groups 31 or 32 or the piperidine (B6355638) nitrogen. nih.gov Combinations of these processes also occur. nih.gov Other identified metabolites include oxidized and oxidized-deacetylated derivatives. nih.gov

While this compound is metabolized by human liver microsomes, this process appears to be independent of cytochrome P-450 (CYP) enzymes. nih.gov However, the major metabolite, 25-O-desacetyl this compound (LM565), is metabolized by CYP3A4. nih.gov

A mass-balance study using 14C-labeled this compound in healthy volunteers showed that about 53% of an oral dose is excreted in the urine, primarily as metabolites, and approximately 30% is excreted in the feces. who.intdrugbank.com Only a small percentage (about 10%) of an administered intravenous dose is excreted unchanged in the urine. asm.org

The following table lists some identified metabolites of this compound:

| Metabolite | Activity Relative to this compound | Metabolic Pathway Involvement |

|---|---|---|

| 25-O-desacetyl this compound | Comparable | Deacetylation, CYP3A4 (further metabolism) |

| 31-hydroxy this compound | ~10% | Oxidation |

| Oxidized derivatives | Not specified | Oxidation |

| Oxidized-deacetylated derivatives | Not specified | Oxidation, Deacetylation |

Like rifampicin, this compound can induce its own metabolism with multiple dosing, although it is considered a less potent inducer of hepatic metabolic enzymes, particularly CYP3A4, compared to rifampicin. pfizermedicalinformation.comresearchgate.netoup.comresearchgate.net

Role of Cytochrome P450 (CYP) Enzymes, particularly CYP3A4

This compound is extensively metabolized, primarily in the liver. drugbank.comnih.govlgmpharma.com The metabolism of this compound is significantly influenced by cytochrome P450 (CYP) enzymes. ingentaconnect.comresearchgate.net Specifically, CYP3A is identified as the major isozyme responsible for the oxidative metabolism of this compound in human enterocytes and liver microsomes. researchgate.net This includes demethylation and hydroxylation reactions. researchgate.net

Studies in primary human hepatocytes have shown that this compound significantly induces CYP3A4 activity in a concentration-dependent manner, although it is a less potent inducer than rifampin. nih.govnih.govnih.govasm.orgnih.gov While some evidence strongly indicates a major role for CYP3A4 in this compound metabolism, other evidence has questioned this. asm.org Nevertheless, multiple dosing of this compound has been associated with the induction of hepatic metabolic enzymes of the CYP3A subfamily. fda.govwikidoc.org This induction can lead to decreased circulating levels of co-administered drugs that are also metabolized by the CYP3A pathway. fda.govwikidoc.org The induction of CYP3A4 by this compound is considered moderate. nih.gov

Identification and Antimicrobial Activity of Predominant Metabolites (e.g., 25-O-desacetyl-rifabutin, 31-hydroxy-rifabutin)

This compound undergoes extensive metabolism, resulting in the formation of more than 20 different metabolites. hres.ca Among these, two metabolites are considered predominant: 25-O-desacetyl-rifabutin and 31-hydroxy-rifabutin. drugbank.comlgmpharma.comfda.govhres.ca

The 25-O-desacetyl metabolite (also known as 16-deacetylthis compound or LM-565) has been determined to be as equally active microbiologically as the parent drug, this compound. fda.govhres.ca This metabolite contributes significantly to the total antimicrobial activity, accounting for up to 10%. drugbank.comlgmpharma.comfda.govhres.ca

The 31-hydroxy metabolite also possesses antimicrobial activity, although it is less potent than the parent drug, with approximately 1/16 of the activity of this compound. hres.ca

The formation of the 25-O-desacetyl metabolite is catalyzed by microsomal cholinesterase, in addition to CYP-mediated metabolism. researchgate.net CYP3A also catalyzes the oxidation of 25-O-desacetyl-rifabutin. researchgate.net

Autoinduction of Metabolism

This compound exhibits autoinduction of its own metabolism during multiple dosing. oup.comnih.govhres.caresearchgate.netnih.govasm.org This phenomenon is similar to that observed with rifampin. oup.comnih.govresearchgate.netnih.gov Evidence for autoinduction comes from studies where repeated administration of this compound led to decreased plasma concentrations or area under the curve (AUC) values compared to initial doses or theoretical values. oup.comhres.caresearchgate.netresearchgate.net

In one study, healthy volunteers receiving 450 mg of this compound daily for 10 days showed a 38% decrease in AUC and a 45% decrease in expected mean serum concentrations of the 25-O-desacetyl metabolite. oup.com In HIV-infected patients receiving daily doses, the AUC (normalized for dose) decreased by a mean of 42% from day 1 to day 28. oup.com The extent of this autoinduction response did not appear to be dose-dependent in that study. oup.com

The mechanism behind this compound autoinduction is attributed to the induction of CYP450 isoenzymes, particularly CYP3A, and cholinesterase. ingentaconnect.comresearchgate.net While the specific induced metabolic pathways are not fully known, there is convincing evidence that the CYP3A subfamily is induced by this compound. ingentaconnect.comnih.govwikidoc.org The predominant metabolite, 25-desacetyl this compound, may also contribute to this autoinduction effect. fda.govwikidoc.org

Excretion Pathways (Biliary and Renal)

This compound and its metabolites are eliminated from the body primarily through urinary and fecal excretion. fda.govhres.ca Approximately 90%-95% of the drug is eliminated by metabolic processes, with little unchanged drug eliminated in the urine. oup.com

A mass-balance study using 14C-labeled this compound in healthy volunteers showed that 53% of the oral dose was excreted in the urine, primarily as metabolites, within five days post-dose. nih.govfda.govwikidoc.orghres.cafda.gov About 30% of the dose was recovered in the feces over the same period. nih.govfda.govwikidoc.orghres.cafda.gov

Renal and biliary excretion of the unchanged drug each contribute approximately 5% to the systemic clearance. fda.govwikidoc.orghres.cafda.gov While the majority is eliminated as metabolites, urinary and fecal excretion represent the two major routes of elimination for this compound. hres.ca

Data on excretion:

| Excretion Pathway | Percentage of Oral Dose | Primary Form |

| Urine | 53% | Metabolites |

| Feces | 30% | Metabolites |

| Urine | ~5% | Unchanged |

| Bile | ~5% | Unchanged |

Renal insufficiency can impact this compound disposition, leading to increased AUC and Cmax, particularly in severe impairment. wikidoc.orghres.cafda.gov However, dose adjustments may not be necessary with renal insufficiency in all cases. drugbank.comlgmpharma.com Hemodialysis is not expected to significantly enhance the elimination of unchanged this compound due to its lipophilicity and extensive tissue distribution. nih.govwikidoc.org

Spectrum of Activity against Microorganisms

This compound demonstrates activity against a range of microorganisms, including various mycobacteria, as well as certain Gram-positive and Gram-negative bacteria. nih.govoup.comselleckchem.com

Mycobacteria (e.g., Mycobacterium avium Complex, M. tuberculosis, M. leprae)

This compound is considerably more active in vitro against the Mycobacterium avium complex (MAC), Mycobacterium tuberculosis, and Mycobacterium leprae compared to rifampin. nih.govoup.comselleckchem.com It also shows activity against most atypical mycobacteria, such as Mycobacterium kansasii, though Mycobacterium chelonae is relatively resistant. nih.govoup.comselleckchem.com

Studies have shown that this compound is approximately 10 times more active than rifampin against M. leprae in mouse footpad infections. oup.com In mouse peritoneal macrophages, this compound inhibited the growth of M. leprae at a concentration 10 times lower than that of rifampin. oup.com In an in vitro culture system, this compound also demonstrated greater activity against M. leprae. oup.com

For M. tuberculosis, a large study involving 302 strains found that all strains susceptible to 1 µg/mL of rifampin were susceptible to 0.5 µg/mL of this compound. oup.com Notably, 12% of strains resistant to 10 µg/mL of rifampin were susceptible to 0.5 µg/mL of this compound, indicating that cross-resistance between the two drugs is not always complete. oup.com Differences in susceptibility may be attributed to variations in their molecular affinity to the RNA polymerase subunit β. oup.com this compound has shown in vitro activity against many strains of M. tuberculosis. who.int In one study using the radiometric broth method, all rifampin-naive clinical isolates tested from the United States and Taiwan were susceptible to this compound concentrations of ≤0.125 mcg/mL. who.int

This compound has demonstrated in vitro activity against MAC organisms isolated from HIV-positive patients. who.int In a mouse macrophage cell culture model, this compound was also shown to be active against phagocytized MAC. who.int

Gram-Positive and Gram-Negative Bacteria (e.g., Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Acinetobacter baumannii, Staphylococcus aureus, Klebsiella pneumoniae)

This compound is active against staphylococci, group A streptococci, Neisseria gonorrhoeae, Neisseria meningitidis, Haemophilus influenzae, Haemophilus ducreyi, Campylobacter jejuni, and Helicobacter pylori. nih.govoup.comselleckchem.com It also shows activity against Chlamydia trachomatis and Toxoplasma gondii. nih.govoup.comselleckchem.com

This compound generally exhibits poor activity against Enterobacteriaceae and Pseudomonas species. nih.govoup.com However, recent research indicates that Acinetobacter baumannii is significantly more susceptible to this compound when cultured in specific media, such as RPMI, which may better mimic the in vivo environment. nih.govresearchgate.netnih.gov This hypersensitivity appears to be commonly and uniquely observed in A. baumannii compared to other tested non-Acinetobacter bacteria like Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.govresearchgate.netnih.gov

In a study comparing rifampin and this compound activity against antibiotic-resistant A. baumannii, E. coli, S. aureus, K. pneumoniae, and P. aeruginosa clinical isolates, only A. baumannii was hypersusceptible to this compound in vitro and in vivo using a Galleria mellonella infection model. nih.govresearchgate.netnih.gov Small shifts in this compound MIC50 were observed for E. coli, P. aeruginosa, and K. pneumoniae when comparing different media. nih.gov No significant shift in this compound MICs for S. aureus isolates was observed. nih.gov

While Bacillus subtilis produces bacteriocins with inhibitory activity against some Gram-positive and Gram-negative bacteria, including A. baumannii and K. pneumoniae to a lesser extent, this activity is related to the bacteriocins produced by B. subtilis, not the direct activity of this compound against B. subtilis itself. brieflands.com

Table 1: Select In Vitro Activity of this compound Against Various Microorganisms

| Microorganism | This compound Activity | Notes |

| Mycobacterium avium complex | Considerably more active than rifampin in vitro. nih.govoup.comselleckchem.com | MICs generally lower in broth than in agar (B569324). oup.com |

| Mycobacterium tuberculosis | More active than rifampin in vitro. nih.govoup.comselleckchem.com | Active against some rifampin-resistant strains. oup.com |

| Mycobacterium leprae | More active than rifampin in vitro and in animal models. nih.govoup.comselleckchem.com | Approximately 10x more active than rifampin in mouse footpad model. oup.com |

| Mycobacterium kansasii | Active. nih.govoup.comselleckchem.com | MIC99 values of ≤0.5 mcg/mL by agar dilution reported. who.int |

| Mycobacterium chelonae | Relatively resistant. nih.govoup.comselleckchem.com | |

| Staphylococcus aureus | Active. nih.govoup.comselleckchem.com | No defined breakpoints for staphylococci. nih.gov |

| Escherichia coli | Poor activity generally. nih.govoup.com | Small MIC shifts observed depending on medium. nih.gov |

| Pseudomonas aeruginosa | Poor activity generally. nih.govoup.com | Small MIC shifts observed depending on medium. nih.gov |

| Acinetobacter baumannii | Poor activity generally, but hypersusceptible in specific media (e.g., RPMI). nih.govoup.comnih.govresearchgate.netnih.gov | Hypersensitivity appears unique to A. baumannii. nih.govresearchgate.netnih.gov |

| Klebsiella pneumoniae | Poor activity generally. nih.govoup.com | Small MIC shifts observed depending on medium. nih.gov |

Determination of Minimum Inhibitory Concentrations (MICs)

The determination of Minimum Inhibitory Concentrations (MICs) for this compound involves various methodologies, and the results can be influenced by factors such as the testing medium. researchgate.netbioline.org.brfwdamr-reflabcap.eubiorxiv.org

Methodologies (Broth Microdilution, Agar Dilution, Radiometric Broth Dilution)

Several methods are used for in vitro susceptibility testing of mycobacteria and other bacteria against this compound, including radiometric broth dilution, tube dilution, microdilution methods using various media, and agar dilution methods. oup.commdpi.com

Radiometric broth dilution, often utilizing systems like BACTEC with 14C-labeled palmitic acid as a substrate, is a method employed for susceptibility testing of MAC and M. tuberculosis. oup.comwho.intmdpi.com

Broth microdilution is another common technique, often performed in 96-well microtiter plates with dehydrated antimicrobial agents. nih.gov This method involves inoculating the plate with a standardized inoculum of the organism and incubating it. nih.gov The MIC is read as the lowest concentration that inhibits visible growth. nih.gov Broth microdilution methods using media like Middlebrook 7H9 and 7H10 have been used for mycobacteria. oup.com For other bacteria, Mueller-Hinton broth (MHB) or cation-adjusted Mueller-Hinton broth (CAMHB) are commonly used. nih.govresearchgate.netnih.govresearchgate.net

Agar dilution methods involve incorporating the antimicrobial agent into agar media, such as Middlebrook 7H10 and 7H11 for mycobacteria, or Mueller-Hinton agar for other bacteria, at various concentrations. oup.comresearchgate.netplos.org Inocula are then spotted onto the agar plates. plos.org The MIC is the lowest concentration of the antibiotic in the agar that inhibits visible growth after incubation. plos.org

Studies have compared different methodologies, noting that MIC values can vary between broth and agar dilution methods. oup.commdpi.com For instance, MICs of this compound are generally lower in broth than in agar for MAC. oup.com

Influence of Medium Composition on MIC Determination

The composition of the culture medium can significantly influence the determined MIC values for this compound. nih.govresearchgate.netfwdamr-reflabcap.eubiorxiv.orgresearchgate.netasm.org This has been observed for both mycobacteria and other bacterial species. nih.govresearchgate.netresearchgate.netasm.org

For Mycobacterium abscessus, MIC values were found to be dependent on the culture medium. asm.org MICs were lower in Middlebrook 7H9 broth than in cation-adjusted Mueller-Hinton broth (CAMHB), but this effect was lost when supplementing the medium with oleic acid-albumin-dextrose-catalase (OADC) enrichment. asm.org Another study also noted that MIC values for this compound against M. abscessus were 2- to 3-fold higher in CAMHB compared to Middlebrook 7H9 broth, clearly implicating an effect of medium on susceptibility testing. asm.org Differences in assay media and conditions, such as Mueller-Hinton versus standard mycobacterial Middlebrook 7H9 broth, have been suggested as reasons for variations in reported MIC values for this compound against M. abscessus.

For other bacteria, such as Acinetobacter baumannii, the antimicrobial activity of this compound is best modeled by the use of RPMI for in vitro susceptibility testing. nih.govresearchgate.netnih.gov A. baumannii is significantly more susceptible to this compound when cultured in RPMI medium compared to standard Mueller-Hinton II (MHII) culture conditions. nih.govresearchgate.net This hypersensitivity in iron-depleted media like RPMI may better mimic an in vivo environment. researchgate.netnih.gov

Small shifts in this compound MIC50 values have also been observed for Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae depending on whether testing was performed in MHII or RPMI broth. nih.gov However, no significant shift in this compound or rifampin MICs for Staphylococcus aureus isolates was observed between MHII and RPMI broth. nih.gov

Table 2: Influence of Medium on this compound MICs for Select Bacteria

| Bacterium | Media Comparison | Observed Effect on this compound MICs | Source |

| Mycobacterium abscessus | Middlebrook 7H9 vs. CAMHB | MICs lower in 7H9 than CAMHB; effect lost with OADC enrichment in 7H9. asm.org | asm.org |

| Mycobacterium abscessus | Mueller-Hinton vs. Middlebrook 7H9 | Differences in MIC values observed, potentially due to medium and method variations. | |

| Acinetobacter baumannii | MHII vs. RPMI | Significantly more susceptible in RPMI (hypersusceptibility). nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |

| Escherichia coli | MHII vs. RPMI | Small MIC50 shift observed. nih.gov | nih.gov |

| Pseudomonas aeruginosa | MHII vs. RPMI | Small MIC50 shift observed. nih.gov | nih.gov |

| Klebsiella pneumoniae | MHII vs. RPMI | Small MIC50 shift observed. nih.gov | nih.gov |

| Staphylococcus aureus | MHII vs. RPMI | No significant shift observed. nih.gov | nih.gov |

Proposed Susceptibility Breakpoints for In Vitro Testing

Establishing standardized susceptibility breakpoints for this compound in vitro testing has been a subject of discussion, particularly for mycobacteria. who.intbioline.org.br Breakpoints are typically defined in relation to achievable drug concentrations, such as those in the blood. oup.com However, blood levels may not fully reflect concentrations in infected cells and tissues, or the pharmacokinetic and pharmacodynamic properties of the drug. oup.com

For MAC, a susceptibility breakpoint of approximately 0.125 µg/mL has been proposed for the radiometric (BACTEC) method. oup.com When using the broth dilution method, strains inhibited at ≤0.50 µg/mL are generally considered susceptible. oup.com Higher concentrations, about two times greater, may be needed when testing strains by the agar dilution method. oup.com

For M. tuberculosis, studies have explored breakpoints in relation to rifampin resistance. Two breakpoints (0.064 µg/ml and 0.5 µg/ml) have been recommended to distinguish between susceptible, intermediate, and this compound-resistant strains of M. tuberculosis. Isolates with marginally reduced susceptibility compared to the epidemiological cut-off for wild-type strains (0.064 µg/ml) but lower than the current critical concentration (≤0.5 µg/ml) could be categorized as intermediate.

It is important to note that for MAC and other mycobacterial species, standardized in vitro susceptibility testing methods and breakpoints have not been universally established. who.int Similarly, no this compound breakpoints are defined for many other bacteria, including staphylococci. nih.gov

Table 3: Proposed this compound Susceptibility Breakpoints

| Microorganism | Method | Proposed Susceptibility Breakpoint | Notes | Source |

| Mycobacterium avium complex | Radiometric (BACTEC) | ~0.125 µg/mL | Proposed breakpoint. oup.com | oup.com |

| Mycobacterium avium complex | Broth Dilution | ≤0.50 µg/mL | Strains inhibited at this level generally considered susceptible. oup.com | oup.com |

| Mycobacterium avium complex | Agar Dilution | ~1.0 µg/mL | Approximately two times higher than broth dilution breakpoint. oup.com | oup.com |

| Mycobacterium tuberculosis | Various (e.g., MGIT 960) | ≤0.064 µg/mL | Susceptible (Epidemiological Cut-Off). | |

| Mycobacterium tuberculosis | Various (e.g., MGIT 960) | ≤0.5 µg/mL | Susceptible (Clinical Breakpoint). | |

| Mycobacterium tuberculosis | Various (e.g., MGIT 960) | >0.064 and ≤0.5 µg/mL | Intermediate (Proposed). | |

| Mycobacterium tuberculosis | Various (e.g., MGIT 960) | >0.5 µg/mL | Resistant (Proposed). | |

| Staphylococci | Not Defined | Not Defined | No defined breakpoints. nih.gov | nih.gov |

| Streptococci | Not Defined | Not Defined | No defined breakpoints. |

Synergistic and Antagonistic Effects with Other Antimicrobials (Pre-clinical)

Combinations of this compound with other antimicrobial agents have shown variable effects, often depending on the specific bacterial strains studied. While combinations with drugs like isoniazid (B1672263), clofazimine (B1669197), ciprofloxacin (B1669076), norfloxacin, amikacin (B45834), erythromycin, and roxithromycin (B50055) generally exhibit additive or indifferent effects, antagonism is rare. Antagonism has been observed when this compound is combined solely with ciprofloxacin, but this effect is not present when a third drug is introduced.

Synergistic Interactions with Ethambutol (B1671381)

Additive and frequently synergistic effects have been consistently noted in combinations of this compound and ethambutol. This combination can lead to a reduction in the Minimum Inhibitory Concentrations (MICs) for both drugs. One proposed mechanism for ethambutol's enhancement of this compound activity is an increase in the permeability of the outer cell envelope of MAC. Studies involving three- or four-drug combinations including this compound, ethambutol, and other agents like ciprofloxacin, clarithromycin (B1669154), and amikacin have demonstrated additive effects, achieving significant bacterial killing at concentrations that are subinhibitory when the drugs are used individually.

Against Mycobacterium paratuberculosis, synergism was observed when this compound was combined with either cefazolin (B47455) or clofazimine in double combinations. The combination of this compound and cefazolin showed the greatest synergism, including bactericidal synergism against all tested strains. Triple combinations, such as this compound with ethambutol and cefazolin or streptomycin (B1217042) and cefazolin, also exhibited bactericidal synergism against most strains of M. paratuberculosis.

Suppression of Inducible Macrolide Resistance (e.g., whiB7-erm41 system)

Emerging in vitro evidence suggests that this compound can suppress inducible macrolide resistance, a resistance mechanism commonly found in Mycobacterium abscessus (Mab) isolates. Co-treatment of macrolide-resistant Mab with this compound and clarithromycin has shown a synergistic effect. As an inhibitor of transcription, this compound appears to prevent the effective transcriptional induction of the whiB7-erm41 resistance system, potentially restoring macrolide susceptibility. This suggests that this compound may maintain macrolide-resistant Mab in a macrolide-susceptible state. Synergy between this compound and clarithromycin has been observed for erm41-positive Mab strains but not for erm41-negative strains, indicating its potential effectiveness against macrolide-resistant M. abscessus. This compound has been reported to be synergistic with clarithromycin and tigecycline (B611373) against Mab, reducing the this compound MIC to levels achievable in the lung and producing bactericidal activity. The triple combination of clarithromycin, tigecycline, and this compound was also synergistic and demonstrated a sterilizing effect on Mab cultures at clinically relevant concentrations.

Efficacy in Animal Models of Infection (e.g., Murine Models of Lung Disease)

This compound has demonstrated efficacy in various animal models of infection. In a murine model of Mycobacterium tuberculosis infection in BCG-stimulated mice, daily this compound at 10 mg/kg for 12 weeks was effective in eradicating the infection, proving more effective than daily isoniazid or weekly this compound plus isoniazid. Isoniazid-resistant strains that emerged during isoniazid monotherapy remained susceptible to this compound. A preventive course of this compound at 10 mg/kg six times per week for 6 weeks in BCG-vaccinated mice was comparable in effectiveness to a 12-week course of rifampin at the same dosage.

In a study involving beige mice infected with M. avium complex, this compound administered alone for 10 days at doses of 10, 20, or 40 mg/kg showed a clear dose-response relationship, resulting in a significant decrease in viable counts in the spleen, liver, and lung. This compound was effective against certain clinical isolates in this model. In MAC-infected beige mice, this compound-loaded microsphere formulations administered intraperitoneally also led to a significant reduction in CFU, similar to a daily oral this compound regimen, and in some cases, completely eliminated the infection.

This compound has also shown activity in a mouse model of M. paratuberculosis infection when administered at 50 mg/kg for 6 months. In murine models of toxoplasmosis, this compound alone protected infected mice against death in a dose-dependent manner. Combinations of nonprotective or slightly protective doses of this compound with ineffective doses of sulfadiazine, pyrimethamine, clindamycin, or atovaquone (B601224) significantly enhanced the in vivo activities of these drugs, protecting a high percentage of mice against death. This compound treatment also reduced inflammatory responses in the brains of infected mice.

In a murine model of Mab lung disease, this compound was found to be as efficacious as clarithromycin when administered at doses equivalent to their clinically approved human doses, whereas rifampicin lacked efficacy. This compound was also more effective than rifampin at equivalent doses in rescuing Galleria mellonella larvae from Acinetobacter baumannii infection in an in vivo model.

Data Table: Efficacy of this compound in Murine Models

| Infection Model | This compound Dose/Regimen | Outcome | Source |

| M. tuberculosis (BCG-stimulated mice) | 10 mg/kg daily for 12 weeks | Eradication of infection, more effective than isoniazid monotherapy | |

| M. tuberculosis (BCG-vaccinated mice) | 10 mg/kg six times/week for 6 weeks | Comparable to rifampin 10 mg/kg six times/week for 12 weeks | |

| M. avium complex (Beige mice) | 10, 20, 40 mg/kg alone for 10 days | Dose-dependent decrease in viable counts in organs | |

| M. avium complex (Beige mice) | This compound-loaded microspheres (IP) | Significant reduction/elimination of intracellular infection | |

| M. paratuberculosis | 50 mg/kg for 6 months | Effective | |

| Toxoplasmosis | 50-400 mg/kg alone for 10 days | Dose-dependent protection against death | |

| Toxoplasmosis | Combinations with other drugs | Significant enhancement of partner drug activity, reduced brain inflammation | |

| M. abscessus lung disease | Dose equivalent to clinical human dose | As efficacious as clarithromycin | |

| Acinetobacter baumannii (Galleria mellonella) | 1, 5, 10 mg/kg | More effective than rifampin in rescuing larvae |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 135415564, 6323490, 57448257 |

| Ethambutol | 14052 |

| Clarithromycin | 440717 |

| Azithromycin | 447043 |

| Isoniazid | 3767 |

| Clofazimine | 2790 |

| Ciprofloxacin | 2764 |

| Norfloxacin | 4539 |

| Amikacin | 33426 |

| Erythromycin | 3163 |

| Roxithromycin | 6913542 |

| Cefazolin | 33486 |

| Streptomycin | 5357 |

| Tigecycline | 441132 |

| Sulfadiazine | 5216 |

| Pyrimethamine | 4998 |

| Clindamycin | 29005 |

| Atovaquone | 74209 |

| Rifampin | 6094 |

| Bedaquiline | 53723006 |

| Tigecycline | 441132 |

| Vancomycin | 14933 |

This compound: Pre-clinical Antimicrobial Activity

This compound is a semisynthetic rifamycin (B1679328) derivative with a broad spectrum of activity, particularly notable against mycobacteria. Its mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, thereby disrupting transcription and protein synthesis. This compound has shown superior in vitro activity compared to rifampin against key mycobacterial species such as Mycobacterium avium complex (MAC), Mycobacterium tuberculosis, and Mycobacterium leprae.

In Vitro and Animal Model Antimicrobial Activity

Synergistic and Antagonistic Effects with Other Antimicrobials (Pre-clinical)

Studies evaluating this compound in combination with other antimicrobial agents have revealed a range of interactions, which can be influenced by the specific bacterial strain under investigation. Combinations of this compound with several drugs, including isoniazid (B1672263), clofazimine (B1669197), ciprofloxacin (B1669076), norfloxacin, amikacin (B45834), erythromycin, and roxithromycin (B50055), typically result in additive or indifferent effects, with antagonistic interactions being infrequent. However, antagonism has been observed in the specific combination of this compound and ciprofloxacin when used alone, an effect not seen when a third drug is added to the combination.

Synergistic Interactions with Ethambutol (B1671381)

Consistent additive and often synergistic effects have been reported when this compound is combined with ethambutol. This interaction can lead to a reduction in the minimum inhibitory concentrations (MICs) for both rifampin and ethambutol when used in combination. It has been hypothesized that ethambutol may enhance the activity of this compound by increasing the permeability of the outer cell envelope of MAC. Furthermore, three- or four-drug regimens incorporating this compound, ethambutol, and other agents such as ciprofloxacin, clarithromycin (B1669154), and amikacin have demonstrated additive effects, achieving at least a 99% reduction in the initial inoculum after 7 days at concentrations of individual drugs that were subinhibitory on their own.

Against Mycobacterium paratuberculosis, synergistic activity has been noted when this compound is combined with either cefazolin (B47455) or clofazimine in dual combinations. The combination of this compound and cefazolin demonstrated the most significant synergy, including bactericidal synergy against all tested strains. Triple combinations, such as this compound with ethambutol and cefazolin or streptomycin (B1217042) and cefazolin, also showed bactericidal synergism against the majority of M. paratuberculosis strains.

Suppression of Inducible Macrolide Resistance (e.clinical)

In vitro studies indicate that this compound possesses the ability to suppress inducible macrolide resistance, a mechanism frequently encountered in Mycobacterium abscessus (Mab) isolates. Co-treatment of macrolide-resistant Mab with this compound and clarithromycin has been shown to exert a synergistic effect. As an inhibitor of transcription, this compound appears to prevent the effective transcriptional induction of the resistance-mediating whiB7-erm41 system. This action may effectively maintain genotypically macrolide-resistant Mab in a phenotypically macrolide-susceptible state. Synergy between this compound and clarithromycin has been observed specifically for erm41-positive Mab strains, but not for erm41-negative strains, suggesting its potential utility in treating macrolide-resistant M. abscessus. This compound has also been reported to be synergistic with tigecycline (B611373) against Mab. These combinations have been shown to reduce the this compound MIC to concentrations achievable in the lung and to produce bactericidal activity. The triple combination of clarithromycin, tigecycline, and this compound was also synergistic and demonstrated a sterilizing effect on Mab cultures at clinically relevant concentrations.

Efficacy in Animal Models of Infection (e.g., Murine Models of Lung Disease)

This compound has demonstrated efficacy in various animal models designed to mimic human infections. In a murine model of Mycobacterium tuberculosis infection utilizing BCG-stimulated mice, daily administration of this compound at 10 mg/kg for 12 weeks effectively eradicated the infection, showing greater efficacy than daily isoniazid or a weekly combination of this compound and isoniazid. Notably, isoniazid-resistant strains that emerged during monotherapy with isoniazid remained susceptible to this compound. In a similar study involving BCG-vaccinated mice, a preventive regimen of this compound administered at 10 mg/kg six times per week for 6 weeks demonstrated comparable effectiveness to a 12-week course of rifampin at the same dosage.

Studies in beige mice infected with M. avium complex have shown a clear dose-response relationship with this compound administered alone for 10 days at doses of 10, 20, or 40 mg/kg, leading to a 3-4 log10 decrease in viable counts in the spleen, liver, and lung with strain ATCC 49601. This compound demonstrated effectiveness against some, but not all, clinical isolates in this beige mouse model when administered at a dose of 20 mg/kg. This compound-loaded microsphere formulations administered intraperitoneally in MAC-infected beige mice also resulted in a significant reduction in CFU, comparable to a daily oral this compound regimen, and in some instances, achieved complete elimination of the infection by day 21.

This compound has also shown effectiveness in a mouse model of M. paratuberculosis infection following administration at 50 mg/kg for 6 months. In murine models of toxoplasmosis, this compound administered alone at doses of 200 mg/kg or higher for 10 days protected 80-100% of mice infected with a lethal inoculum. Doses of 100 mg/kg provided 10-40% protection, while 50 mg/kg was not protective but delayed time to death. Combinations of nonprotective (50 mg/kg) or slightly protective (100 mg/kg) doses of this compound with ineffective doses of sulfadiazine, pyrimethamine, clindamycin, or atovaquone (B601224) resulted in a remarkable enhancement of the in vivo activities of these partner drugs, with protection rates of at least 60-80% against death observed with certain combinations. Treatment with this compound at 200 mg/kg per day for 30 days also significantly reduced inflammatory responses in the brains of infected mice compared to untreated controls.

In a murine model of Mab lung disease, this compound administered at a dose equivalent to its clinically approved human dose was as efficacious as clarithromycin, while rifampicin (B610482) showed no efficacy. This compound was also found to be more effective than rifampin at equivalent doses in rescuing Galleria mellonella larvae from Acinetobacter baumannii infection in an in vivo model.

| Infection Model | This compound Dose/Regimen | Outcome | Source |

| M. tuberculosis (BCG-stimulated mice) | 10 mg/kg daily for 12 weeks | Eradication of infection, more effective than isoniazid monotherapy. | |

| M. tuberculosis (BCG-vaccinated mice) | 10 mg/kg six times/week for 6 weeks | Comparable to rifampin 10 mg/kg six times/week for 12 weeks. | |

| M. avium complex (Beige mice) | 10, 20, 40 mg/kg alone for 10 days | Dose-dependent decrease in viable counts in organs. | |

| M. avium complex (Beige mice) | This compound-loaded microspheres (IP) | Significant reduction/elimination of intracellular infection. | |

| M. paratuberculosis | 50 mg/kg for 6 months | Effective. | |

| Toxoplasmosis | 50-400 mg/kg alone for 10 days | Dose-dependent protection against death. | |

| Toxoplasmosis | Combinations with other drugs | Significant enhancement of partner drug activity, reduced brain inflammation. | |

| M. abscessus lung disease | Dose equivalent to clinical human dose | As efficacious as clarithromycin. | |

| Acinetobacter baumannii (Galleria mellonella) | 1, 5, 10 mg/kg | More effective than rifampin in rescuing larvae. |

Molecular Mechanisms of Antimicrobial Resistance

Target-Site Mutations in rpoB Gene

Mutations in the rpoB gene are the most common cause of resistance to rifamycins (B7979662), including Rifabutin, in M. tuberculosis. nih.govasm.orgfrontiersin.orgnih.gov These mutations alter the structure of the RpoB protein, reducing the binding affinity of the drug and thus impairing its inhibitory effect on transcription. tandfonline.com

A significant majority of rifamycin (B1679328) resistance mutations in M. tuberculosis are concentrated within an 81-base pair region of the rpoB gene, known as the Rifampicin (B610482) Resistance-Determining Region (RRDR). nih.govasm.orgfrontiersin.orgnih.govbrieflands.comtandfonline.com This region corresponds to codons 507 to 533 of the RpoB protein (using the Escherichia coli numbering system). asm.orgtandfonline.com Mutations within the RRDR are responsible for up to 90% of Rifampicin-resistant strains. nih.gov

Specific amino acid substitutions within the RRDR have varying impacts on the level of resistance to this compound, and importantly, can lead to differential resistance profiles between Rifampicin and this compound. frontiersin.orgresearchgate.netasm.orgfrontiersin.org Some mutations confer high-level resistance to both drugs, while others may result in resistance to Rifampicin but retained susceptibility to this compound. asm.orgfrontiersin.orgasm.orgnih.gov

Mutations at codons 526 and 531 are frequently associated with high-level resistance to both Rifampicin and this compound. nih.govasm.org For instance, mutations like S531L, H526Y, and H526D are predominantly found in isolates resistant to both drugs. asm.orgfrontiersin.orgnih.gov Strains with mutations in codons 526 and 531 can exhibit high minimum inhibitory concentrations (MICs) for both Rifampicin (>160 μg/ml) and this compound (>5 μg/ml). nih.gov

Conversely, certain mutations are more commonly linked to Rifampicin resistance while the isolates remain susceptible to this compound. asm.orgfrontiersin.orgasm.org Mutations at codons 516 and 533, such as D516V and L533P, are frequently observed in Rifampicin-resistant, this compound-susceptible isolates. asm.orgfrontiersin.orgnih.gov Other mutations associated with Rifampicin resistance and this compound susceptibility include L511P, D516G, H526N, and S522L. asm.orgresearchgate.netfrontiersin.orgnih.gov Approximately 25% of Rifampicin-resistant isolates with a mutation in codon 516 may remain phenotypically susceptible to this compound at a critical concentration of 0.5 μg/ml. nih.gov

The correlation between specific rpoB mutations and this compound susceptibility levels is crucial for guiding treatment decisions, particularly in cases of multidrug-resistant TB. nih.govfrontiersin.orgasm.org The table below summarizes the reported associations between specific RRDR mutations and this compound susceptibility/resistance:

| rpoB Codon Mutation | Associated this compound Susceptibility/Resistance Level | Supporting Evidence |

| S531L | High-level resistance | asm.orgfrontiersin.orgnih.govnih.gov |

| H526Y | High-level resistance | asm.orgfrontiersin.orgnih.govnih.gov |

| H526D | High-level resistance | asm.orgfrontiersin.orgnih.govnih.gov |

| D516V | Susceptible | asm.orgfrontiersin.orgasm.orgnih.govnih.gov |

| L533P | Susceptible | frontiersin.orgnih.gov |

| L511P | Susceptible | asm.orgresearchgate.netnih.govnih.gov |

| D516G | Susceptible (single mutation) | asm.orgresearchgate.netnih.gov |

| H526N | Susceptible (single mutation) | asm.orgresearchgate.netnih.govnih.gov |

| S522L | Susceptible (single mutation) | asm.orgresearchgate.netnih.govnih.gov |

| S531W | High-level resistance | asm.orgresearchgate.netnih.govnih.gov |

| H526R | High-level resistance | asm.orgasm.orgnih.gov |

| D516A-R529Q | High MICs for RIF and RFB (double mutation) | asm.orgresearchgate.netnih.gov |

| D516G-S522L | Susceptible to RIF (double mutation) | asm.orgnih.gov |

| L511P/H526N | Resistant (double mutation) | researchgate.net |

The presence of single or multiple mutations within the rpoB gene can influence the level and pattern of rifamycin resistance. brieflands.comresearchgate.netfrontiersin.org While a majority of isolates exhibit single mutations in the rpoB gene, double mutations are also observed. brieflands.comresearchgate.netfrontiersin.org

Studies have shown that while certain single mutations in codons like 511, 516, 526, and 533 might be associated with susceptibility to this compound, the presence of double mutations involving these codons can lead to a this compound-resistant phenotype. researchgate.netfrontiersin.org For example, isolates with single substitutions like L511P, D516G, or H526N might not show this compound resistance, but a significant proportion of isolates with double mutations including these substitutions have been found to be resistant to this compound. researchgate.netfrontiersin.org This suggests a cumulative or synergistic effect of multiple mutations on the resistance level to this compound. The rate of this compound-resistant isolates with double mutations might be lower than those with single mutations in some studies, potentially because the identified double mutations often involve codons associated with low-level Rifampicin resistance and no correlation with this compound resistance when they occur as single mutations. frontiersin.org However, the specific combination of mutations is critical in determining the final resistance phenotype. researchgate.net

Non-Target Resistance Mechanisms

While rpoB mutations are the primary drivers of this compound resistance, other mechanisms independent of the drug's direct target can also contribute to reduced susceptibility. nih.govasm.orgtandfonline.com These non-target mechanisms can account for resistance in isolates where no rpoB mutations are detected. nih.govasm.org

Efflux pumps are bacterial membrane proteins that actively transport antimicrobial agents out of the cell, thereby reducing their intracellular concentration and effectiveness. frontiersin.orgasm.org Overexpression of certain efflux pumps has been associated with Rifampicin resistance in M. tuberculosis. nih.govfrontiersin.org

Specifically, the upregulation of transmembrane proteins such as Rv1258C (also known as Tap or P55) and Rv2136c has been linked to Rifampicin resistance. nih.govasm.org Rv1258c is a multidrug efflux pump implicated in resistance to various antimycobacterials, including Rifampicin and Isoniazid (B1672263). frontiersin.orgplos.org Overexpression of Rv1258c under Rifampicin pressure has been associated with increased transcription levels of this pump, preventing the accumulation of drugs within the cytosol. plos.org While the direct impact of Rv1258C and Rv2136c upregulation specifically on this compound resistance is often discussed in the context of cross-resistance with Rifampicin, these mechanisms can contribute to a broader reduction in susceptibility to rifamycins. nih.gov

The unique cell wall structure of Mycobacterium tuberculosis, which is rich in mycolic acids, inherently provides a barrier that reduces the permeability of the cell to many antimicrobial agents, contributing to intrinsic resistance. asm.orgmdpi.comitg.befrontiersin.org Changes in the composition or structure of the cell wall can further affect drug uptake and contribute to acquired resistance. frontiersin.org Reduced cell wall permeability has been suggested as an alternative mechanism contributing to Rifampicin resistance in isolates without rpoB mutations, and this mechanism could also potentially impact the intracellular concentration of this compound. nih.govasm.orgtandfonline.com While this compound is more lipophilic than Rifampicin, which might influence its uptake, reduced cell wall permeability can still play a role in limiting its access to the intracellular target. nih.govacs.org

Drug Inactivation Mechanisms

While mutations in the rpoB gene are the predominant mechanism of resistance to rifamycins like this compound, drug inactivation can also contribute, particularly in certain bacterial species. In Mycobacterium abscessus, for instance, resistance can occur through enzymatic inactivation of rifamycins by an adenosine (B11128) diphosphate (B83284) (ADP)-ribosyltransferase enzyme (Arr). researchgate.netnews-medical.net This enzyme catalyzes the ADP-ribosylation of rifamycin, preventing its interaction with bacterial RNA polymerase and thus inactivating the antibiotic. researchgate.net Arr homologues are found in various bacterial species, and their presence can be associated with mobile genetic elements. researchgate.net Research into overcoming this mechanism includes the development of modified rifamycin analogs, such as RFB-5m, which are designed to prevent enzymatic oxidation and ADP-ribosylation by Arr. researchgate.net

Frequency of Mutational Resistance (In Vitro and Animal Studies)

The frequency of spontaneous resistance emergence to this compound can vary depending on the bacterial species and the experimental conditions. In Acinetobacter baumannii, studies have investigated the frequency of resistance emergence both in vitro and in vivo. nih.govnih.govresearchgate.net In vitro, the frequency of resistance emergence was observed to be higher when bacteria were cultured in nutrient-limited media compared to richer media. nih.govresearchgate.net However, the frequency of resistance emergence was found to be lower in vivo than in the in vitro nutrient-limited conditions. nih.govresearchgate.net

In a study involving A. baumannii, the frequency of spontaneous this compound resistance emergence was reported to be less than 1.7E-9 and less than 3.7E-8 CFUs in vivo. nih.gov These values were approximately 10-fold lower compared to the frequency of spontaneous rifampicin resistance emergence under similar conditions. nih.gov This suggests that, in this model, this compound may have a lower propensity for spontaneous resistance development compared to rifampicin.

For Staphylococcus aureus, the frequency of occurrence of spontaneous mutants resistant to rifampicin and this compound has been reported to be similar in vitro, at 3.2 × 10−6 and 1.2 × 10−6, respectively. oup.com

Cross-Resistance Patterns with Rifampicin and Other Rifamycins

Cross-resistance between this compound and other rifamycins, particularly rifampicin, is a significant concern, largely due to their shared mechanism of action targeting the rpoB gene. asm.orgnih.govdovepress.com Mutations within the Rifampicin Resistance-Determining Region (RRDR) of the rpoB gene, located between codons 507 and 533 in Mycobacterium tuberculosis, are strongly associated with resistance to both rifampicin and this compound. asm.orgnih.govfrontiersin.orgfrontiersin.orgfrontiersin.org

However, the relationship between specific rpoB mutations and resistance levels to rifampicin and this compound is complex and can exhibit discordance. While cross-resistance is common, some rifampicin-resistant strains carrying specific rpoB mutations may remain susceptible to this compound in vitro. asm.orgdovepress.comfrontiersin.orgnih.govresearchgate.netresearchgate.netnih.gov This differential susceptibility is influenced by the specific amino acid substitution and its location within the rpoB gene. frontiersin.orgnih.gov

Studies have identified specific rpoB mutations associated with rifampicin resistance but this compound susceptibility in M. tuberculosis. asm.orgfrontiersin.orgnih.govbiorxiv.org These include mutations at codons such as L511P, D516G/Y, S522L, H526Y/L/D/N, S531Q, and L533P. frontiersin.org A meta-analysis identified several rpoB mutations, including D435V, D435Y, D435F, H445L, L430R, S441L, and S441Q, that showed high confidence in predicting this compound susceptibility among rifampicin-resistant M. tuberculosis strains. biorxiv.org

Conversely, other mutations, such as S450L (also referred to as S531L in some numbering systems), H445Y, and H445D, are frequently observed in strains resistant to both rifampicin and this compound. dovepress.comnih.govresearchgate.net The mutation frequency of codon 531 (primarily S531L) is significantly higher in rifampicin- and this compound-resistant isolates compared to those resistant to rifampicin but susceptible to this compound. asm.org

In Methicillin-resistant Staphylococcus aureus (MRSA), mutations in the rpoB gene conferring resistance to rifampicin have also demonstrated cross-resistance to this compound and rifapentine (B610483). asm.org The level of resistance in MRSA correlates with the mutation position and the type of amino acid substitution. asm.org While comparable MICs of rifampicin and rifapentine were observed, the MICs of this compound were generally lower in MRSA isolates. asm.org

The presence of double mutations in the rpoB gene can also influence cross-resistance patterns. frontiersin.orgfrontiersin.org While some single mutations may not confer this compound resistance, the presence of certain double mutations involving these codons can result in a this compound-resistant phenotype. frontiersin.orgfrontiersin.org

The proportion of rifampicin-resistant M. tuberculosis isolates that remain susceptible to this compound has been reported in various studies, with figures ranging from 13% to 28%. dovepress.com In one study, 16.5% of rifampicin-resistant isolates were susceptible to this compound. dovepress.com This highlights the potential for this compound to be a viable treatment option for a subset of patients infected with rifampicin-resistant strains, depending on the underlying resistance mechanism. asm.orgdovepress.comnih.govresearchgate.netnih.gov

Table 1: Frequency of Key rpoB Mutations in Rifampicin-Resistant M. tuberculosis Isolates

| rpoB Codon (H37Rv numbering) | Associated Amino Acid Substitution(s) | Frequency in Rifampicin-Resistant Isolates (%) | Association with this compound Resistance/Susceptibility | Source(s) |

| 450 (531) | S450L (S531L) | High frequency (e.g., 60.9%, 64.55%, 73.7%) | Primarily associated with this compound resistance | frontiersin.orgfrontiersin.orgnih.govbiorxiv.orgasm.org |

| 445 (526) | H445Y, H445D, H445R, H445L, H445C, H445G, H445N | High frequency (e.g., 27.5%, 18.8%) | Variable; some associated with this compound resistance, others with susceptibility | frontiersin.orgfrontiersin.orgnih.govresearchgate.netbiorxiv.orgasm.org |

| 435 (516) | D435V, D435Y, D435F | Moderate frequency (e.g., 17.5%, 11.05%, 62.8%) | Variable; some associated with this compound susceptibility | nih.govbiorxiv.orgasm.org |

| 430 (511) | L430P, L430R | Lower frequency | Associated with this compound susceptibility | frontiersin.orgfrontiersin.orgbiorxiv.org |

| 441 (522) | S441L, S441Q | Lower frequency | Associated with this compound susceptibility | frontiersin.orgfrontiersin.orgbiorxiv.org |

| 452 (533) | L452P, L533P | Lower frequency (e.g., 0.31%, 6.98%) | Some associated with this compound susceptibility | frontiersin.orgfrontiersin.orgbiorxiv.orgasm.org |

Table 2: Rifampicin-Resistant M. tuberculosis Isolates with Differential Susceptibility to this compound

| Mutation(s) in rpoB (H37Rv numbering) | Rifampicin Susceptibility | This compound Susceptibility | Source(s) |

| D435V | Resistant | Susceptible | nih.govbiorxiv.org |

| D435Y | Resistant | Susceptible | biorxiv.org |

| D435F | Resistant | Susceptible | nih.govbiorxiv.org |

| H445L | Resistant | Susceptible | frontiersin.orgbiorxiv.org |

| L430R | Resistant | Susceptible | biorxiv.org |

| S441L | Resistant | Susceptible | nih.govbiorxiv.org |

| S441Q | Resistant | Susceptible | biorxiv.org |

| H445C | Resistant | Susceptible | biorxiv.org |

| H445G | Resistant | Susceptible | biorxiv.org |

| H445N | Resistant | Susceptible | biorxiv.org |

| L430P | Resistant | Susceptible | frontiersin.orgbiorxiv.org |

| L452P | Resistant | Susceptible | biorxiv.org |

| L511P | Resistant | Susceptible | frontiersin.orgfrontiersin.org |

| D516G/Y | Resistant | Susceptible | frontiersin.orgfrontiersin.org |

| S522L | Resistant | Susceptible | frontiersin.orgfrontiersin.orgnih.gov |

| H526Y/L/D/N | Resistant | Susceptible | frontiersin.orgfrontiersin.org |

| S531Q | Resistant | Susceptible | frontiersin.orgfrontiersin.org |

| L533P | Resistant | Susceptible | frontiersin.orgfrontiersin.org |

| D516V | Resistant | Susceptible | frontiersin.orgfrontiersin.orgnih.gov |

| D516F | Resistant | Susceptible | nih.gov |

| 518 deletion | Resistant | Susceptible | nih.gov |

| H526A | Resistant | Susceptible | nih.gov |

| H526C | Resistant | Susceptible | nih.gov |

| H526G | Resistant | Susceptible | nih.gov |

| S522L+K527R | Resistant | Susceptible | nih.gov |

| H526S+K527R | Resistant | Susceptible | nih.gov |

Structure Activity Relationship Sar Studies and Chemical Modification

Identification of Key Structural Features for Antimicrobial Activity

Rifabutin belongs to the ansamycin (B12435341) class of antibiotics, characterized by a naphthoquinone or naphthohydroquinone core spanned by an aliphatic ansa chain. scispace.com Its antimicrobial action is achieved through the inhibition of bacterial DNA-dependent RNA polymerase, which in turn suppresses RNA synthesis and leads to cell death. drugbank.com

The key structural components of this compound responsible for its antimicrobial activity include:

The Ansa Bridge and Naphthoquinone Core: This macrocyclic structure is fundamental for binding to the β-subunit of the bacterial RNA polymerase. The hydroxyl groups at positions C21 and C23, along with the acetoxy group at C25 on the ansa chain, are crucial for this interaction.

The Spiro-piperidyl Ring at C-3: This bulky side chain, specifically the 4-N-isobutyl-piperidine group, is a defining feature of this compound. scispace.com It distinguishes this compound from other rifamycins (B7979662) like Rifampicin (B610482) and is a primary determinant of its high lipophilicity. This property enhances its penetration into host cells and tissues, contributing to its efficacy against intracellular pathogens like Mycobacterium avium complex (MAC). nih.gov The imine nitrogen at position C-4 of the rifamycin (B1679328) core is integral to the spiro-piperidyl structure.

The antimicrobial mechanism involves a stable, non-covalent complex formation between the antibiotic and the enzyme, effectively blocking the path of the elongating RNA molecule. sciepub.com

Synthesis and Evaluation of this compound Analogs and Derivatives

To enhance the antimicrobial spectrum and overcome resistance, numerous analogs of this compound have been synthesized and evaluated. A common synthetic strategy involves the condensation of 3-amino-4-iminorifamycin S with various substituted 4-piperidones to create novel spiropiperidyl rifamycin derivatives. researchgate.net

These new compounds, sometimes referred to as Rifastures (RFA), have been tested against a range of mycobacterial strains, including drug-susceptible and drug-resistant Mycobacterium tuberculosis, as well as non-tuberculous mycobacteria like MAC and Mycobacterium kansasii. nih.govnih.gov Several of these derivatives have demonstrated superior in vitro activity compared to both this compound and Rifampicin. nih.gov For instance, in one study, analogs were synthesized and evaluated against M. avium and various strains of M. tuberculosis. Two lead candidates, compounds 5 and 8 , were identified as having potential for clinical application based on their potent activity in both in vitro and subsequent in vivo models. nih.gov Another study highlighted an analog, compound 4 , which showed a high potency with a Minimum Inhibitory Concentration (MIC) of less than 0.013 µg/mL against the H37Rv strain of M. tuberculosis. sciepub.com

| Analog | Target Organism | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Compound 4 | M. tuberculosis H37Rv | <0.013 µg/mL | sciepub.com |

| Compound 5 | Non-replicating M. tuberculosis | 0.08 µM | sciepub.com |

| Compound 5 | M. tuberculosis (H37Rv & MDR), M. avium | Identified as a lead preclinical candidate | nih.gov |

| Compound 8 | M. tuberculosis (H37Rv & MDR), M. avium | Identified as a lead preclinical candidate | nih.gov |

A specific focus of analog development has been the N-functionalization of the piperidine (B6355638) ring. researchgate.net Modifications to the N-isobutyl group can significantly alter the compound's physicochemical properties, such as lipophilicity and steric bulk, which in turn influences its interaction with bacterial targets and cell membranes. Research into these modifications has revealed distinct structure-activity relationships. For example, studies on novel this compound analogs with different N-functionalizations on the piperidine ring have shown that antimicrobial activity against different bacterial species can vary significantly, indicating that cellular accumulation and target engagement are sensitive to these structural changes. researchgate.net

Influence of Structural Modifications on Drug-Membrane Interactions

The interaction between an antibiotic and the bacterial cell membrane is a critical factor influencing its uptake and ultimate efficacy. The high lipophilicity of this compound facilitates its interaction with lipid bilayers. researchgate.net Studies using model membranes have shown that this compound perturbs the organization of lipids, particularly in models designed to mimic bacterial membranes. nih.gov

The influence of structural modifications on these interactions has been a key area of investigation. A study comparing this compound with two of its analogs, N'-acetyl-rifabutin and N'-butanoyl-rifabutin, used various biophysical techniques to assess their effects on artificial membranes composed of phosphatidylcholine and cholesterol. nih.gov The results established a clear relationship between the chemical structure of the analogs and their impact on membrane organization. nih.gov

Key findings from drug-membrane interaction studies include:

Selective Perturbation: this compound has a more pronounced disruptive effect on membrane models mimicking bacterial cells (e.g., composed of DMPG) compared to those mimicking human cells (e.g., composed of DMPC), potentially inducing phase separation that could compromise bacterial membrane integrity. researchgate.netnih.gov

Alteration of Fluidity: At physiologically relevant temperatures (37 °C), this compound was found to decrease the fluidity of the mycobacterial mycomembrane in both the head group and acyl chain regions. nih.govacs.org

Lipophilicity and Efficacy: An increase in the lipophilicity of an anti-tuberculosis drug, often achieved through structural modification, can positively affect its entry into the hydrophobic mycobacterial membrane, thereby enhancing its efficacy. researchgate.net These modifications, however, must be carefully balanced as they can also influence interactions with human cell membranes.

Development of Inclusion Complexes to Enhance Bioavailability (e.g., with β-cyclodextrin)

Despite its lipophilicity, this compound is a poorly water-soluble drug, which can limit its oral bioavailability. nih.gov A successful strategy to overcome this limitation is the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate poorly soluble drug molecules. nih.gov

The formation of an inclusion complex between this compound and β-cyclodextrin (β-CD) has been shown to significantly improve the drug's dissolution rate. nih.gov Solid inclusion complexes have been prepared and characterized using methods such as Fourier-Transform Infrared Spectroscopy (FT-IR), X-ray Diffraction (XRD), and Differential Scanning Calorimetry (DSC). nih.gov

The primary benefits of this approach are:

Advanced Methodologies and Computational Approaches

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This allows for the estimation of binding affinity and the identification of key interaction sites. Applied to Rifabutin, molecular docking studies have explored its interactions with bacterial RNAP, P-gp, and potentially viral enzymes.

Interaction with Bacterial RNA Polymerase

This compound, like other rifamycins (B7979662), inhibits bacterial RNAP by binding to a specific site on the enzyme. nih.gov This binding event blocks the path of the nascent RNA transcript, preventing elongation beyond a few nucleotides. pnas.orgnih.gov Molecular docking studies have been instrumental in visualizing these interactions and identifying the amino acid residues within the RNAP binding pocket that are crucial for this compound binding. nih.govasm.orguab.edu The binding site for rifamycins, including this compound, is located within the β subunit of bacterial RNAP, deep within the DNA/RNA channel. asm.orgutupub.fi This region, often referred to as the "rif region" or "RIF-binding pocket," is highly conserved among eubacteria, explaining the broad-spectrum activity of rifamycins. nih.govasm.org Mutations in this region are commonly associated with resistance to rifamycins. nih.govasm.org

P-glycoprotein (P-gp) Binding Sites (Inhibitor vs. Substrate)

P-glycoprotein (P-gp), an efflux transporter, can influence the intracellular concentration of various drugs, including some antibiotics. Molecular docking studies have investigated the interaction of this compound with P-gp to understand if it acts as a substrate, inhibitor, or both. Research indicates that this compound can bind to P-gp. researchgate.netnih.govresearchgate.net Notably, studies comparing this compound and rifampicin (B610482) binding to P-gp have shown that this compound exhibits a higher binding affinity to the inhibitor binding site (M-site) of P-gp compared to rifampicin. nih.govresearchgate.netnih.gov This suggests that this compound may have a greater potential to inhibit P-gp-mediated efflux. Molecular docking models have illustrated the distinct binding modes of this compound and rifampicin within the P-gp binding sites. researchgate.netresearchgate.net this compound's spiro piperidine (B6355638) moiety has been highlighted as interacting with the inhibitor binding site. researchgate.net

The difference in binding affinities and interaction sites between this compound and rifampicin at P-gp binding sites is summarized in the table below:

| Compound | Binding Site | Binding Affinity (ΔG kcal/mol) | Key Interacting Moiety (this compound) |

| This compound | Inhibitor (M-site) | -11.5 nih.govresearchgate.netnih.gov | Spiro piperidine researchgate.net |

| Rifampicin | Inhibitor (M-site) | -5.3 nih.govresearchgate.netnih.gov | - |

| Rifampicin | Substrate | -7.68 nih.gov | - |

| This compound | Substrate | -8.47 nih.gov | - |

Potential Interactions with Viral Enzymes (e.g., SARS-CoV-2 RNA-dependent RNA polymerase)